molecular formula C22H18N2O2 B5855812 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5855812
M. Wt: 342.4 g/mol
InChI Key: XSZPDBWZNHUUIS-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as DMXB-A, is a benzamide derivative that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have a unique mechanism of action that may offer advantages over currently available treatments. In

Mechanism of Action

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide acts as a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. This receptor is widely distributed in the central nervous system and plays a crucial role in various physiological processes, including learning and memory, attention, and inflammation. Activation of α7 nAChR by this compound has been shown to enhance cholinergic neurotransmission, reduce inflammation, and promote neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to improve cognitive function, reduce inflammation, oxidative stress, and neurodegeneration. Additionally, this compound has been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its selectivity for α7 nAChR, which allows for more specific targeting of this receptor. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of interest is its potential therapeutic applications in Alzheimer's disease, where it has been shown to improve cognitive function and reduce neurodegeneration. Additionally, further research is needed to explore the potential of this compound in other neurological and psychiatric disorders, such as schizophrenia and depression. Finally, the development of more soluble formulations of this compound may improve its bioavailability and efficacy in future studies.
Conclusion
In conclusion, this compound is a benzamide derivative that has been studied for its potential therapeutic applications in various diseases. Its unique mechanism of action as a selective α7 nAChR agonist offers advantages over currently available treatments. While there are limitations to using this compound in lab experiments, further research is needed to explore its potential in various neurological and psychiatric disorders.

Synthesis Methods

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can be synthesized by a multi-step process that involves the reaction of 5,7-dimethyl-1,3-benzoxazole-2-amine with 4-(chloromethyl)benzoic acid followed by the reaction with 4-(aminomethyl)benzoic acid. The final product is obtained after purification and isolation steps.

Scientific Research Applications

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function and reduce inflammation, oxidative stress, and neurodegeneration.

properties

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-14-12-15(2)20-19(13-14)24-22(26-20)17-8-10-18(11-9-17)23-21(25)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZPDBWZNHUUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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